chlorozinc(1+);1-methanidyl-2-methylbenzene
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Overview
Description
. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorozinc(1+);1-methanidyl-2-methylbenzene can be synthesized through the reaction of 2-methylbenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran . The reaction typically involves the following steps:
- Dissolution of zinc in tetrahydrofuran.
- Addition of 2-methylbenzyl chloride to the zinc solution.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Chlorozinc(1+);1-methanidyl-2-methylbenzene undergoes various types of reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and carbonyl compounds. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Nucleophilic substitution: Formation of new carbon-carbon bonds, leading to various substituted benzyl compounds.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
Chlorozinc(1+);1-methanidyl-2-methylbenzene has several scientific research applications, including:
Organic synthesis: It is used as a reagent for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.
Medicinal chemistry: It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material science: The compound is used in the preparation of functional materials and polymers.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of chlorozinc(1+);1-methanidyl-2-methylbenzene involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. The molecular targets include carbonyl compounds, alkyl halides, and other electrophiles. The pathways involved typically include nucleophilic addition or substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Benzylzinc chloride: Similar in structure but without the methyl group on the benzene ring.
Phenylzinc chloride: Contains a phenyl group instead of a methyl-substituted benzyl group.
Uniqueness
Chlorozinc(1+);1-methanidyl-2-methylbenzene is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and selectivity in chemical reactions. This structural feature can lead to different reaction outcomes compared to its analogs .
Properties
IUPAC Name |
chlorozinc(1+);1-methanidyl-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.ClH.Zn/c1-7-5-3-4-6-8(7)2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGVRUXTFONBAT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[CH2-].Cl[Zn+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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